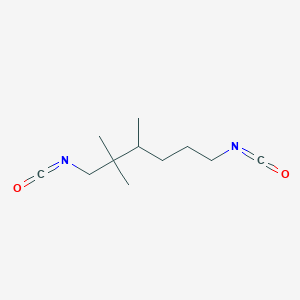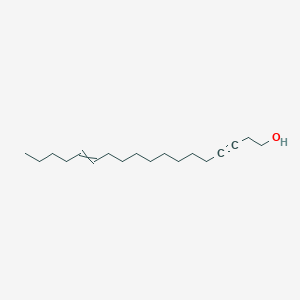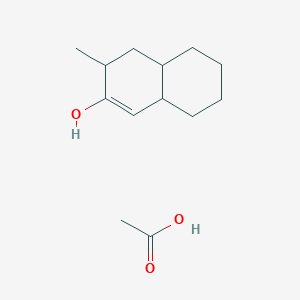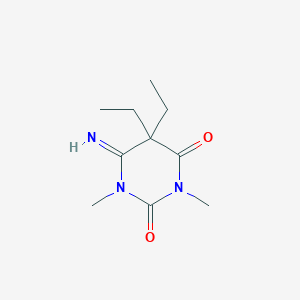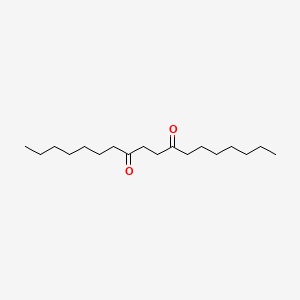
Octadecane-8,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecane-8,11-dione is an organic compound with the molecular formula C18H34O2 It is a diketone, meaning it contains two ketone functional groups located at the 8th and 11th carbon atoms of the octadecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octadecane-8,11-dione can be achieved through several methods. One common approach involves the oxidation of octadecane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds through the formation of intermediate alcohols, which are further oxidized to yield the diketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as palladium or platinum can be employed to facilitate the oxidation of octadecane under controlled conditions. Additionally, continuous flow reactors may be utilized to optimize reaction parameters and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Octadecane-8,11-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction of the diketone can yield corresponding alcohols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in the presence of suitable solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Octadecane-8,11-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mecanismo De Acción
The mechanism by which Octadecane-8,11-dione exerts its effects depends on the specific reaction or application. In oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In biological systems, it may interact with enzymes and other molecular targets, influencing metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Octadecane: A saturated hydrocarbon with the formula C18H38, lacking the ketone functional groups.
Octadecanone: A monoketone with a single ketone group, differing in reactivity and applications.
Hexadecane-8,11-dione: A similar diketone with a shorter carbon chain, exhibiting different physical and chemical properties.
Uniqueness
Octadecane-8,11-dione is unique due to its specific molecular structure, which imparts distinct reactivity and potential applications. The presence of two ketone groups at specific positions allows for targeted chemical modifications and interactions, making it valuable in various research and industrial contexts.
Propiedades
Número CAS |
65378-70-3 |
|---|---|
Fórmula molecular |
C18H34O2 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
octadecane-8,11-dione |
InChI |
InChI=1S/C18H34O2/c1-3-5-7-9-11-13-17(19)15-16-18(20)14-12-10-8-6-4-2/h3-16H2,1-2H3 |
Clave InChI |
ZQLQYQXUQVENIL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)CCC(=O)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


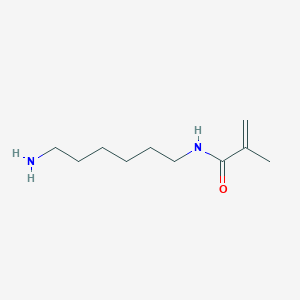

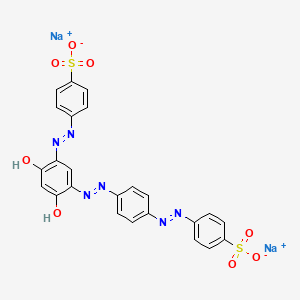
![Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane](/img/structure/B14482080.png)
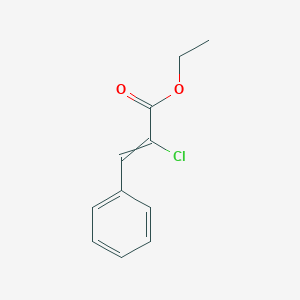
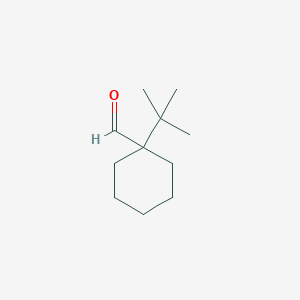
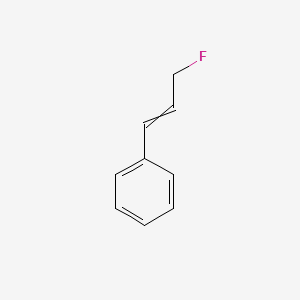
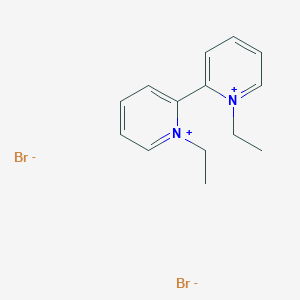
![2-Butyl-7,7,9,9-tetramethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14482117.png)
